molecular formula C9H11NO2 B7903537 4-(Aminomethyl)-3-methylbenzoic acid

4-(Aminomethyl)-3-methylbenzoic acid

Cat. No.: B7903537
M. Wt: 165.19 g/mol
InChI Key: VGZUHCPDFVCBCB-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-3-methylbenzoic acid is a type of organic compound. The density of this compound is 1.2±0.1 g/cm3, the melting point is over 300 °C, the boiling point is 323.1±25.0 °C at 760 mmHg . It is also used as a type 2 antifibrinolytic agent .


Synthesis Analysis

The synthesis of this compound involves several steps. The reaction was sealed and placed in a 40° C. water bath for 18 hours. The reaction mixture was next dialyzed into sterile water using 3K centrifugal filtration units . Another synthesis method involves heating 4-formyl benzoic acid and methanol to an external temperature of 8090 °C on an oil bath and refluxed for 3 hours .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C7H7NO2 . The exact mass is 151.063324, the PSA is 63.32000, the LogP is 0.76 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.2±0.1 g/cm3, a melting point of over 300 °C, a boiling point of 323.1±25.0 °C at 760 mmHg, and a flash point of 149.2±23.2 °C .

Safety and Hazards

4-(Aminomethyl)-3-methylbenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

4-(aminomethyl)-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-4-7(9(11)12)2-3-8(6)5-10/h2-4H,5,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZUHCPDFVCBCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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